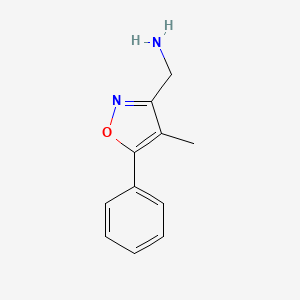

(4-Methyl-5-phenylisoxazol-3-yl)methanamine

Description

Properties

Molecular Formula |

C11H12N2O |

|---|---|

Molecular Weight |

188.23 g/mol |

IUPAC Name |

(4-methyl-5-phenyl-1,2-oxazol-3-yl)methanamine |

InChI |

InChI=1S/C11H12N2O/c1-8-10(7-12)13-14-11(8)9-5-3-2-4-6-9/h2-6H,7,12H2,1H3 |

InChI Key |

HNJSVBUXCCYMDY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(ON=C1CN)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyl-5-phenylisoxazol-3-yl)methanamine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methyl-3-phenylisoxazole with formaldehyde and ammonia under controlled conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-5-phenylisoxazol-3-yl)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The methanamine group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

(4-Methyl-5-phenylisoxazol-3-yl)methanamine has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery and development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4-Methyl-5-phenylisoxazol-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Isoxazole Derivatives with Varied Substituent Positions

Structural analogues within the isoxazole family differ in substituent placement, significantly altering their properties:

- (3-Phenylisoxazol-5-yl)methylamine (C10H10N2O, MW 174.2): The phenyl group is at position 3, and the methanamine is at position 5. The absence of a methyl group (as in the target) may lower metabolic stability .

- N-Allyl-N-[4-(diethylamino)benzyl]-5-methyl-3-phenylisoxazol-4-amine (): Allylation of the amine introduces a hydrophobic alkene group, enhancing membrane permeability but reducing aqueous solubility. The diethylamino-benzyl moiety adds a tertiary amine, altering electronic effects and basicity .

Table 1: Key Isoxazole Analogues

Oxazole and Oxadiazole Analogues

Replacing the isoxazole core with oxazole or oxadiazole rings modifies electronic properties and binding interactions:

(4-Methyl-2-phenyl-1,3-oxazol-5-yl)methanamine (): The oxazole ring (N at position 1 and 3) lacks the adjacent O-N configuration of isoxazole, reducing dipole moments. The methyl group at position 4 and phenyl at position 2 create distinct steric environments compared to the target compound .

- The 4-chlorophenyl group adds lipophilicity and electron-withdrawing effects .

Table 2: Heterocyclic Analogues

| Compound Name | Heterocycle | Substituents | Molecular Weight | Key Differences | Reference |

|---|---|---|---|---|---|

| This compound | Isoxazole | 4-Me, 5-Ph, 3-CH2NH2 | ~189 | - | - |

| (4-Methyl-2-phenyl-1,3-oxazol-5-yl)methanamine | Oxazole | 4-Me, 2-Ph, 5-CH2NH2 | - | Oxazole core, substituent shift | |

| 3-(4-Cl-Ph)-1,2,4-oxadiazol-5-ylmethanamine | Oxadiazole | 3-(4-ClPh), 5-Ph, CH2NH2 | 285.73 | Oxadiazole, Cl substituent |

Substituent Electronic Effects

Substituents such as halogens or methoxy groups influence electronic properties and solubility:

- This could alter receptor-binding kinetics .

- [5-(4-Methoxyphenyl)-1,2-oxazol-3-yl]methanamine (C11H12N2O2, MW 204.23): The methoxy group enhances electron-donating effects, increasing solubility in polar solvents.

Modified Amine Groups

Functionalization of the primary amine alters reactivity and pharmacokinetics:

- The diethylamino group increases steric bulk, possibly hindering interactions with flat binding pockets .

- N-[4-(Dimethylamino)benzyl]-N-(5-methyl-3-phenylisoxazol-4-yl)acetamide (): Acetylation converts the amine to an amide, reducing basicity and hydrogen-bonding capacity. This modification is common in prodrug designs to improve bioavailability .

Biological Activity

(4-Methyl-5-phenylisoxazol-3-yl)methanamine is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its synthesis, biological mechanisms, and various applications, supported by data tables and case studies.

1. Chemical Structure and Synthesis

The compound features a distinctive isoxazole ring with a methyl and phenyl substitution pattern, which influences its biological activity. The synthesis typically involves the cyclization of 4-methyl-3-phenylisoxazole with formaldehyde and ammonia, yielding the desired product under controlled conditions.

Synthetic Route Overview:

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | 4-Methyl-3-phenylisoxazole + Formaldehyde + Ammonia | Controlled temperature and pressure | High (specific yield not provided) |

The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors. It has been shown to modulate various biological pathways, leading to antimicrobial and anti-inflammatory effects .

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in inflammatory processes.

- Receptor Binding: It can bind to specific receptors, altering their activity and influencing cellular responses.

3. Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial Properties:

Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent. For example, it has shown activity against Staphylococcus aureus and Escherichia coli in vitro .

Anti-inflammatory Effects:

The compound has been investigated for its ability to reduce inflammation in animal models, indicating potential therapeutic applications in treating inflammatory diseases .

Case Study 1: Antimicrobial Activity

A study tested the compound against multiple bacterial strains, revealing a minimum inhibitory concentration (MIC) of 15 µg/mL against E. coli and S. aureus. This suggests promising potential for development as an antibiotic.

Case Study 2: Anti-inflammatory Effects

In a murine model of inflammation, administration of this compound resulted in a significant reduction in paw swelling compared to control groups, demonstrating its efficacy in reducing inflammatory responses.

5. Structure-Activity Relationship (SAR)

The unique substitution pattern of this compound contributes significantly to its biological activity. Comparative studies with similar compounds have shown that variations in substitution can lead to marked differences in potency.

Comparison Table:

| Compound | Substitution Pattern | Antimicrobial Activity (MIC µg/mL) |

|---|---|---|

| This compound | Methyl and phenyl groups | 15 |

| (5-Methyl-3-phenylisoxazol-4-yl)methanamine | Different substitution | >30 |

| (3-Phenylisoxazol-5-yl)methanamine | Different arrangement | >40 |

6. Conclusion

This compound is a compound with considerable potential in medicinal chemistry due to its unique structure and demonstrated biological activities. Ongoing research is essential to fully elucidate its mechanisms of action and explore its therapeutic applications further.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of (4-Methyl-5-phenylisoxazol-3-yl)methanamine, and how do they influence experimental design?

- Answer : The compound’s molecular formula (C₁₁H₁₂N₂O) and structure (isoxazole core with methyl and phenyl substituents) suggest moderate polarity. Solubility in organic solvents (e.g., DMSO, ethanol) is expected due to the aromatic and heterocyclic framework, but aqueous solubility may require pH adjustment . Stability studies should consider the reactivity of the methanamine group under acidic/basic conditions or oxidative environments. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are recommended to assess thermal stability .

Q. How can researchers verify the purity and structural integrity of synthesized this compound?

- Answer : Use a combination of:

- HPLC-MS : To confirm molecular weight (MW: 188.23 g/mol) and detect impurities.

- ¹H/¹³C NMR : To validate substituent positions (e.g., methyl at C4, phenyl at C5).

- FTIR : To identify functional groups (e.g., N-H stretch in methanamine at ~3300 cm⁻¹).

Cross-referencing with spectral databases (e.g., SciFinder) is critical for structural confirmation .

Q. What synthetic routes are reported for this compound, and what are their limitations?

- Answer : A common approach involves:

Isoxazole ring formation : Cyclocondensation of β-diketones with hydroxylamine.

Methanamine introduction : Nucleophilic substitution or reductive amination of a pre-functionalized isoxazole intermediate.

Limitations include low yields due to steric hindrance from the phenyl group and side reactions at the methanamine position. Optimization via microwave-assisted synthesis or catalysts (e.g., Pd/C for hydrogenation) may improve efficiency .

Advanced Research Questions

Q. How can computational methods guide the optimization of this compound for biological activity studies?

- Answer :

- Molecular docking : Predict binding affinity to target proteins (e.g., enzymes with hydrophobic active sites).

- QSAR modeling : Correlate substituent effects (e.g., methyl vs. bulkier groups) with activity.

- DFT calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity.

These methods help prioritize analogs for synthesis, reducing experimental trial-and-error .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

- Answer : Discrepancies may arise from:

- Assay variability : Standardize protocols (e.g., cell lines, incubation times).

- Sample purity : Re-evaluate impurities via LC-MS; even 95% purity (common in commercial samples) can skew results .

- Structural analogs : Compare with derivatives (e.g., 5-phenylisoxazole vs. 4-methyl substitution) to isolate structure-activity relationships .

Q. How can researchers design stability-indicating assays for this compound under varying storage conditions?

- Answer :

- Forced degradation studies : Expose the compound to heat (40–60°C), light (UV-vis), and humidity (75% RH) for 1–4 weeks.

- Analytical monitoring : Use HPLC to track degradation products (e.g., oxidation of methanamine to nitrile).

- Storage recommendations : Amber glass vials at –20°C in inert atmospheres (N₂) to minimize decomposition .

Q. What advanced spectroscopic techniques are suitable for probing interactions of this compound with biological targets?

- Answer :

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) in real time.

- Fluorescence quenching : Monitor changes in tryptophan emission upon ligand binding.

- NMR titration : Map binding sites by observing chemical shift perturbations .

Methodological Notes

- Synthesis Optimization : Prioritize protecting-group strategies for the methanamine moiety to prevent unwanted side reactions .

- Data Reproducibility : Document solvent batch effects (e.g., trace water in DMSO) that may alter reactivity .

- Ethical Reporting : Disclose purity thresholds and analytical methods in publications to ensure transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.